molecular formula C10H14ClN3O B1421026 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine CAS No. 1225227-26-8

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

Cat. No. B1421026
M. Wt: 227.69 g/mol
InChI Key: JWTIUSKRHPMCTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine comprises a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 3rd position with a chlorine atom and at the 6th position with a piperidin-4-ylmethoxy group .


Chemical Reactions Analysis

3-(Piperidin-4-ylmethoxy)pyridine containing compounds have been found to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with Ki values as low as 29 nM . These compounds exhibited high selectivity against related monoamine oxidase A and B .


Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine is 227.69 g/mol. It has a topological polar surface area of 29 Ų .

Scientific Research Applications

Pyridazine Derivatives in Medicinal Chemistry

Pyridazine derivatives have been extensively explored for their therapeutic potentials. The synthesis and biological importance of heterocyclic N-oxide derivatives, including pyridazine, highlight their utility in drug development investigations. These compounds demonstrate a wide range of biological activities, such as anticancer, antibacterial, anti-inflammatory activities, etc., making them significant in medicinal applications (Li et al., 2019). Additionally, synthetic protocols for pyridazine analogues have been developed, indicating their importance due to various biological activities, especially related to the cardiovascular system (Jakhmola et al., 2016).

Pyridazine Derivatives in Organic Synthesis and Catalysis

The diversity and potential of heterocyclic N-oxide molecules, including pyridazine derivatives, in organic synthesis and catalysis are significant. These compounds are employed in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their involvement in medicinal applications, with potential anticancer and anti-inflammatory activities, further underscores their utility in both organic chemistry and pharmaceuticals (Li et al., 2019).

Optoelectronic Applications

There's an emerging interest in employing pyridazine and pyridazone analogues in optoelectronic materials. The review on synthetic protocols suggests that derivatives of pyridazine could be utilized in creating materials for optoelectronic applications, given their properties and structural versatility (Jakhmola et al., 2016).

Future Directions

Given the potent inhibitory activity of 3,6-disubstituted pyridazines against CDK2, there is potential for further development and optimization of this scaffold to enrich the therapeutic arsenal with efficient and safe anticancer CDK inhibitors . The in silico study implied that these compounds exhibited not only an efficient anticancer activity but also acceptable ADME, physicochemical, and druglikeness properties .

properties

IUPAC Name

3-chloro-6-(piperidin-4-ylmethoxy)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-1-2-10(14-13-9)15-7-8-3-5-12-6-4-8/h1-2,8,12H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTIUSKRHPMCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(piperidin-4-ylmethoxy)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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